Ethyl 4-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoate
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Overview
Description
Ethyl 4-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoate is a chemical compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring and the fluorophenyl group in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoate typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-fluorobenzohydrazide with ethyl 4-carboxybenzoate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the benzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced heterocyclic compounds.
Substitution: Formation of substituted derivatives with modified functional groups.
Scientific Research Applications
Ethyl 4-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets.
Agriculture: The compound is explored for its herbicidal and pesticidal properties.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate
- Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
- Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate
Uniqueness
Ethyl 4-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoate is unique due to the presence of both the fluorophenyl group and the benzoate moiety, which contribute to its distinct chemical properties and biological activities
Properties
Molecular Formula |
C17H13FN2O3 |
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Molecular Weight |
312.29 g/mol |
IUPAC Name |
ethyl 4-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoate |
InChI |
InChI=1S/C17H13FN2O3/c1-2-22-17(21)12-8-6-11(7-9-12)15-19-20-16(23-15)13-4-3-5-14(18)10-13/h3-10H,2H2,1H3 |
InChI Key |
LYFMGMAMIGUZDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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